A Technical Guide to 3-Bromo-4,5-difluoroaniline (CAS 875664-41-8): A Key Building Block for Pharmaceutical and Materials Science Applications
A Technical Guide to 3-Bromo-4,5-difluoroaniline (CAS 875664-41-8): A Key Building Block for Pharmaceutical and Materials Science Applications
Section 1: Introduction & Core Properties
3-Bromo-4,5-difluoroaniline is a halogenated aromatic amine that has emerged as a critical structural motif and versatile intermediate in modern organic synthesis.[1] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive bromine atom on an aniline scaffold, provides a powerful tool for chemists in drug discovery, agrochemical development, and materials science.[1][2] The fluorine substituents are known to enhance crucial drug-like properties such as metabolic stability and membrane permeability, while the bromine atom serves as a versatile handle for constructing complex molecular architectures via cross-coupling reactions.[1][2] This guide provides an in-depth analysis of its synthesis, reactivity, applications, and handling, tailored for researchers and development professionals.
Table 1: Core Chemical and Physical Properties of 3-Bromo-4,5-difluoroaniline
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 875664-41-8 | [1][3][4] |
| Molecular Formula | C₆H₄BrF₂N | [1][3][4] |
| Molecular Weight | 208.01 g/mol | [1][4][5] |
| IUPAC Name | 3-bromo-4,5-difluoroaniline | [1][3] |
| Appearance | White to light gray/orange powder or crystalline solid | [1] |
| Melting Point | 68 °C | [5] |
| Boiling Point | 252.8 °C at 760 mmHg | [3] |
| Density | 1.788 g/cm³ | [1] |
| Flash Point | 106.7 °C | [1][3] |
| Storage | 2-8°C, in a dry, dark place under an inert atmosphere |[6][7] |
Section 2: Molecular Structure and Synthetic Rationale
The utility of 3-Bromo-4,5-difluoroaniline stems directly from the electronic interplay of its substituents. The amino (-NH₂) group is a powerful activating group, donating electron density into the aromatic ring and directing electrophiles to the ortho and para positions. However, in the precursor 4,5-difluoroaniline, the positions ortho and para to the amine are either occupied by fluorine or sterically hindered. This electronic and steric environment makes the C3 position (meta to the amine) the most favorable site for electrophilic aromatic substitution, such as bromination.[1]
The resulting molecule possesses three key reactive sites:
-
The Bromine Atom: Located at the C3 position, it is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), enabling the formation of C-C, C-N, and C-O bonds.[1] This is the most common strategic disconnection for its use in complex molecule synthesis.
-
The Amino Group: Can be readily acylated, alkylated, or converted into a diazonium salt, which can then be transformed into a wide array of other functional groups.
-
The Aromatic Ring: The fluorine atoms deactivate the ring towards further electrophilic substitution but can activate it for nucleophilic aromatic substitution (SNAᵣ), although this is less common than reactions involving the bromine atom.
This trifecta of reactivity makes it a highly sought-after building block for creating libraries of complex compounds for screening and development.[1][5]
Section 3: Synthesis and Purification
The most direct and widely employed laboratory-scale synthesis of 3-Bromo-4,5-difluoroaniline is the selective electrophilic bromination of 4,5-difluoroaniline.[1] This method leverages the inherent directing effects of the substituents on the starting material.
Caption: Synthesis of 3-Bromo-4,5-difluoroaniline via bromination.
Protocol 3.1: Laboratory Scale Synthesis
This protocol describes a representative method for the synthesis of 3-Bromo-4,5-difluoroaniline.
Causality Statement: The choice of a controlled environment, such as using acetic acid as a solvent, helps to moderate the reactivity of bromine and prevent over-bromination or side reactions. The reaction is typically run at or below room temperature to further enhance selectivity for the desired mono-brominated product.
Methodology:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4,5-difluoroaniline (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C using an ice bath.
-
Bromination: Prepare a solution of bromine (1.0-1.1 eq) in glacial acetic acid. Add this solution dropwise to the cooled aniline solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours after the addition is complete. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into a beaker of ice water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product as a solid.[1]
Section 4: Key Applications
The unique structural features of 3-Bromo-4,5-difluoroaniline make it a valuable intermediate in several high-value R&D sectors.
-
Pharmaceuticals and Drug Discovery: This is the most prominent area of application. The compound serves as a key building block for synthesizing active pharmaceutical ingredients (APIs).[1] The difluoro-substitution pattern is a bioisostere for other groups and enhances metabolic stability, while the bromine atom is essential for late-stage functionalization using cross-coupling chemistry to build molecular complexity.[1][2]
-
Agrochemicals: It is used as an intermediate in the synthesis of advanced herbicides and fungicides.[1] The halogenated aniline core is a common feature in many bioactive agrochemicals, where the specific halogenation pattern can fine-tune the compound's efficacy and target selectivity.[8]
-
Materials Science: In the field of organic electronics, fluorinated aromatic amines are explored for their potential as hole-transporting materials (HTMs) in devices like perovskite solar cells and organic light-emitting diodes (OLEDs).[1][9] The electronic properties imparted by the fluorine and bromine atoms can be tuned to optimize device performance.[9]
Section 5: Experimental Protocols & Characterization
A primary use of 3-Bromo-4,5-difluoroaniline in drug discovery is as a coupling partner. The following protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling.
Protocol 5.1: Suzuki-Miyaura Cross-Coupling
Causality Statement: A palladium catalyst (like Pd(PPh₃)₄ or one formed in situ from Pd(OAc)₂ and a ligand) is essential to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step. The reaction is run under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.
Methodology:
-
Reaction Setup: To an oven-dried flask, add 3-Bromo-4,5-difluoroaniline (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (4:1).
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the coupled product.
Analytical Characterization
-
¹H NMR: The proton spectrum would be expected to show two aromatic signals, each corresponding to a single proton. These signals would appear as complex multiplets due to coupling with each other (meta-coupling) and with the adjacent fluorine atoms.
-
¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons. The carbons bonded to fluorine will exhibit large one-bond C-F coupling constants, while other carbons will show smaller multi-bond couplings.
-
¹⁹F NMR: Two distinct resonances are expected for the two non-equivalent fluorine atoms, with their coupling to each other and to neighboring protons providing key structural information.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.
Section 6: Safety, Handling, and Storage
3-Bromo-4,5-difluoroaniline is a hazardous substance and must be handled with appropriate precautions.[10]
Table 2: GHS Hazard Information | Pictogram | GHS Code | Hazard Statement | | :--- | :--- | :--- | | 💀 | GHS06 | Danger | | H331 | Toxic if inhaled | | H302 | Harmful if swallowed | | H312 | Harmful in contact with skin | | H315 | Causes skin irritation | | H319 | Causes serious eye irritation | | H335 | May cause respiratory irritation |
Handling Guidelines:
-
Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][12]
-
Accidental Exposure: In case of skin contact, wash immediately with soap and plenty of water.[10] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air.[10] Seek immediate medical attention in all cases of significant exposure.
Storage and Stability:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][11]
-
The compound is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Section 7: References
-
American Elements. 3-Bromo-4,5-difluoroaniline. Retrieved from American Elements website. [Link]
-
HDH Pharma Inc. 3-Bromo-4, 5-difluoroaniline, min 98%, 1 gram. Retrieved from HDH Pharma Inc. website. [Link]
-
New Journal of Chemistry. Supporting Information. Retrieved from Royal Society of Chemistry website. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromo-2,4-difluoroaniline in Modern Organic Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
-
PubChem. 4-Bromo-3,5-difluoroaniline. Retrieved from PubChem website. [Link]
-
Stenutz. 3-bromo-4,5-difluoroaniline. Retrieved from Stenutz website. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-2,5-difluoroaniline: A Versatile Building Block for Advanced Chemical Synthesis and Material Science. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
-
Google Patents. CA2340442C - Process for preparing 3,5-difluoroaniline. Retrieved from Google Patents website.
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Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from Vanderbilt University institutional repository. [Link]
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MySkinRecipes. Aromatic Amines (6). Retrieved from MySkinRecipes website. [Link]
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PubChem. 3-Bromo-2,4-difluoroaniline. Retrieved from PubChem website. [Link]
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PubChemLite. 3-bromo-4,5-difluoroaniline (C6H4BrF2N). Retrieved from PubChemLite website. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Difluoroaniline Derivatives in Modern Chemistry. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
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ACS Publications. (2025, August 19). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Retrieved from ACS Publications website. [Link]
-
Acmec Biochemical. 130-95-0[Quinine Analytical reference substance, HPLC≥98%]. Retrieved from Acmec Biochemical website. [Link]
-
Acmec Biochemical. 57644-54-9[Gastrodenol 97%]. Retrieved from Acmec Biochemical website. [Link]
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TradeIndia. 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications. Retrieved from TradeIndia website. [Link]
-
ResearchGate. 19 F NMR spectra of 3,4-difluoroaniline degraded by P. fluorescens 26-K.... Retrieved from ResearchGate website. [Link]
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